Ethyl(imino)propyl-lambda6-sulfanone
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Overview
Description
Ethyl(imino)propyl-lambda6-sulfanone is a chemical compound with the molecular formula C5H13NOS It is known for its unique structure, which includes an ethyl group, an imino group, and a lambda6-sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(imino)propyl-lambda6-sulfanone typically involves the reaction of ethylamine with propyl-lambda6-sulfanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl(imino)propyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and a suitable alkyl or aryl halide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl(aminopropyl)-lambda6-sulfanone.
Substitution: Various alkyl or aryl derivatives of this compound.
Scientific Research Applications
Ethyl(imino)propyl-lambda6-sulfanone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl(imino)propyl-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl(imino)propyl-lambda6-sulfanone can be compared with other similar compounds, such as:
Ethyl(imino)(propan-2-yl)-lambda6-sulfanone: Similar structure but with a different alkyl group.
Mthis compound: Contains a methyl group instead of an ethyl group.
Propyl(imino)propyl-lambda6-sulfanone: Contains a propyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl(imino)propyl-lambda6-sulfanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H13NOS. The compound features an imino group linked to a propyl chain and a sulfanone moiety, which is characteristic of several biologically active compounds. The structural uniqueness of this compound contributes to its diverse biological activities.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
2. Anticancer Activity
This compound has been evaluated for its anticancer properties. Studies show that it can inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies. The compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential role as a chemotherapeutic agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to bind to enzymes or receptors involved in critical signaling pathways, thereby modulating their activity. This interaction can lead to altered cellular responses, contributing to its antimicrobial and anticancer effects.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers investigated the effects of this compound on A2780cis ovarian cancer cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The study concluded that the compound's ability to induce oxidative stress and activate apoptotic pathways makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C5H13NOS |
---|---|
Molecular Weight |
135.23 g/mol |
IUPAC Name |
ethyl-imino-oxo-propyl-λ6-sulfane |
InChI |
InChI=1S/C5H13NOS/c1-3-5-8(6,7)4-2/h6H,3-5H2,1-2H3 |
InChI Key |
JIOVDNOPFDGVAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=N)(=O)CC |
Origin of Product |
United States |
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